N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex heterocyclic compound featuring a tricyclic core fused with a benzodioxol moiety and substituted with a 3-methoxypropyl chain at position 4. The benzodioxol group (1,3-benzodioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in CNS-targeting agents . The 3-methoxypropyl substituent introduces a flexible ether-linked alkyl chain, which may influence solubility and membrane permeability compared to bulkier aromatic substituents (e.g., benzyl or dimethoxyphenyl groups) seen in structurally related compounds .
The 10-methyl and 2-oxo groups further modulate electronic properties, affecting hydrogen-bonding capacity and overall polarity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-14-5-3-8-27-20(14)25-21-16(23(27)29)12-17(26(21)9-4-10-30-2)22(28)24-15-6-7-18-19(11-15)32-13-31-18/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWLPMXOYDSPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the methoxypropyl chain, and the construction of the triazatricyclo core. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” could undergo various types of chemical reactions, including:
Oxidation: The methoxypropyl chain could be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the triazatricyclo core could be reduced to form alcohols.
Substitution: The benzodioxole ring could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxypropyl chain could yield methoxypropionic acid, while reduction of the carbonyl group could yield a triazatricyclo alcohol.
Scientific Research Applications
Chemistry
In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its unique structure could enable it to bind to specific targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases, such as cancer or neurological disorders.
Industry
In industry, “this compound” could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide” would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Structural Insights :
- The 3-methoxypropyl group in the target compound reduces aromaticity compared to the benzyl substituent in analogs, likely lowering lipophilicity (XLogP3 ~3.2 vs. 3.7) and enhancing solubility in aqueous media .
- The benzodioxol moiety (shared with the analog in ) may improve metabolic stability by resisting oxidative degradation compared to the 2,4-dimethoxyphenyl group in , which lacks the fused dioxolane ring .
Electronic and Steric Effects
- This contrasts with the electron-rich benzyl groups in analogs, which may enhance π-π interactions but increase steric hindrance .
- The 10-methyl group, common across all compounds, likely contributes to steric shielding of the oxo group at position 2, modulating hydrogen-bond acceptor strength .
Methodological Considerations in Similarity Analysis
Comparative studies rely on molecular descriptors such as topological polar surface area (TPSA), XLogP3, and rotatable bond count to predict ADMET properties . However, subtle structural differences (e.g., methoxypropyl vs. benzyl) can disproportionately impact bioactivity, as seen in the "similarity paradox" where minor modifications lead to divergent biological outcomes . For example, replacing benzyl with methoxypropyl may reduce off-target binding but also diminish affinity for hydrophobic binding pockets .
Q & A
Q. What are the critical steps in designing a synthesis protocol for this compound?
The synthesis involves multi-step routes, including cyclization, functional group introduction (e.g., methoxypropyl), and benzodioxole coupling. Microwave-assisted synthesis can enhance reaction efficiency (reducing time by 30–50% compared to conventional heating) . Automated reactors may improve reproducibility for small-scale batches. Key intermediates should be purified via column chromatography, with yields monitored at each step using TLC or HPLC .
Q. Which analytical techniques are essential for structural characterization?
Use a combination of:
- 1H/13C NMR to resolve overlapping signals in the triazatricyclo core (e.g., distinguishing methoxypropyl vs. methyl protons).
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (error margin < 2 ppm).
- X-ray crystallography (if single crystals are obtainable) to validate the fused-ring geometry .
Q. What initial biological screening approaches are recommended?
Conduct in vitro assays targeting kinases or GPCRs, given the compound’s triazatricyclo framework. Compare activity against structural analogs (e.g., benzodioxole-containing compounds in Table 1 of ). Use IC50 determination with dose-response curves (n ≥ 3 replicates) to assess potency.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives?
Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s reaction path search algorithms can predict optimal conditions for imino-group modifications . Pair computational predictions with robotic screening (e.g., varying solvents, catalysts) to validate outcomes .
Q. How to resolve discrepancies in bioactivity data across structural analogs?
Perform structure-activity relationship (SAR) analysis by:
- Systematically modifying substituents (e.g., replacing methoxypropyl with ethoxypropyl).
- Testing derivatives in parallel assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Cross-referencing with analogs like N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)... (Table 1, ) to identify pharmacophore requirements.
Q. What strategies map reaction pathways for oxidation or substitution reactions?
Use kinetic isotope effects (KIE) and HPLC-MS trapping experiments to detect transient intermediates. For example, nitro-group reduction (observed in ) can be monitored via in-situ IR spectroscopy. Computational microkinetic modeling (e.g., COMSOL Multiphysics) may simulate competing pathways .
Q. How to integrate biophysical assays for mechanism-of-action studies?
Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with target proteins. Validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For cellular uptake studies, synthesize a fluorescent analog by substituting the benzodioxole with a BODIPY tag .
Q. How can SAR studies improve physicochemical properties like solubility?
Modify polar groups (e.g., replacing the methoxypropyl chain with a PEGylated side chain) and measure solubility via nephelometry. Compare with analogs such as 1-(2H-1,3-benzodioxol-5-yl)propanone (Table 1, ) to identify solubility-enhancing motifs. Use molecular dynamics simulations to predict solvation free energy .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data in different cell lines?
- Conduct transportability assays (e.g., P-gp inhibition) to rule out efflux pump interference.
- Validate target engagement using thermal shift assays (TSA) or CETSA .
- Cross-reference with proteomics data to identify off-target effects (e.g., kinase profiling panels) .
Q. What methods reconcile divergent computational vs. experimental binding affinities?
Refine docking models by incorporating explicit solvent molecules and flexible side-chain residues (e.g., RosettaFlex). Use ensemble docking to account for protein conformational changes. Experimental validation via alanine scanning mutagenesis can pinpoint critical binding residues .
Methodological Tables
| Key Structural Analogs (From ) | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| 1-(2H-1,3-benzodioxol-5-yl)propanone | Benzodioxole | Ketone | Antimicrobial |
| Ethyl 7-(1H-benzimidazol-2-ylmethyl)... | Benzimidazole | Ethyl ester | Anticancer |
| Target Compound | Triazatricyclo | Methoxypropyl | Under study |
| Optimized Reaction Conditions (From ) |
|---|
| Microwave-assisted synthesis: 100°C, 20 min, DMF |
| Automated reactor: 0.1 mmol scale, 85% yield |
| Computational screening: 200+ conditions simulated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
